

Spectroscopic comparison of 1-lodooctane-d2 and its isomers

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A Comprehensive Spectroscopic Comparison of **1-lodooctane-d2** and its Isomers for Researchers and Drug Development Professionals

This guide provides an objective spectroscopic comparison of **1-iodooctane-d2** and its isomers: **1-iodooctane**, **2-iodooctane**, **3-iodooctane**, and **4-iodooctane**. The information presented is supported by experimental data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to assist researchers, scientists, and drug development professionals in distinguishing between these structurally similar compounds.

Data Presentation

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy for **1-iodooctane-d2** and its isomers.

Table 1: ¹H NMR Chemical Shifts (δ) in ppm



Compound	C1-H	С2-Н	С3-Н	C4-H	Other Protons
1-lodooctane- d2	No signal (deuterated)	~1.82 (quintet)	~1.38 (sextet)	~1.27 (multiplet)	0.88 (t, CH₃)
1-lodooctane	~3.19 (triplet)	~1.82 (quintet)	~1.38 (sextet)	~1.27 (multiplet)	0.88 (t, CH₃)
2-lodooctane	~1.85 (d, CH ₃)	~4.15 (sextet)	~1.70 (multiplet)	~1.28 (multiplet)	0.89 (t, CH₃)
3-lodooctane	0.98 (t, CH₃)	~1.80 (multiplet)	~4.05 (quintet)	~1.65 (multiplet)	0.90 (t, CH₃)
4-lodooctane	0.91 (t, CH₃)	~1.45 (multiplet)	~1.85 (multiplet)	~4.10 (quintet)	0.92 (t, CH₃)

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Table 2: 13 C NMR Chemical Shifts (δ) in ppm

Compound	C1	C2	C3	C4	Other Carbons
1-Iodooctane- d2	~9.0 (triplet, due to C-D coupling)	~33.5	~30.5	~28.5	31.8, 22.6, 14.1
1-lodooctane	~9.5	~33.8	~30.7	~28.7	31.9, 22.7, 14.1
2-lodooctane	~28.0	~39.0	~40.0	~27.5	31.5, 22.5, 14.0
3-lodooctane	~14.0	~25.0	~50.0	~42.0	31.0, 22.5, 14.0
4-lodooctane	~14.0	~22.5	~34.0	~55.0	31.5, 22.5, 14.0



Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Table 3: Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M+)	Key Fragment Ions	
1-lodooctane-d2	242	115, 71, 57, 43	
1-lodooctane	240	113, 71, 57, 43	
2-lodooctane	240	127, 113, 99, 71, 57, 43	
3-lodooctane	240	127, 113, 85, 71, 57, 43	
4-lodooctane	240	127, 113, 99, 71, 57, 43	

Note: Fragmentation patterns can be influenced by the ionization method and energy.

Table 4: Infrared (IR) Spectroscopy Data (cm⁻¹)

Compound	C-D Stretch	C-H Stretch	C-I Stretch
1-lodooctane-d2	~2150-2260	2850-2960	500-600
1-lodooctane	N/A	2855, 2925	~590
2-lodooctane	N/A	2850-2960	500-600
3-lodooctane	N/A	2850-2960	500-600
4-lodooctane	N/A	2850-2960	500-600

Note: The C-I stretching frequency is in the fingerprint region and can be difficult to assign definitively.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.



Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-25 mg of the liquid sample was dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) to a final volume of about 0.6-0.7 mL in a clean, dry NMR tube.[2][3] Tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (0 ppm).[4] The solution was filtered if any solid particles were present to ensure magnetic field homogeneity.[2]
- Data Acquisition: ¹H and ¹³C NMR spectra were acquired on a standard NMR spectrometer.
 For ¹H NMR, a sufficient number of scans were averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans were necessary due to the lower natural abundance of the ¹³C isotope.[3]
- Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were reported in parts per million (ppm) relative to TMS.

Mass Spectrometry (MS)

- Sample Introduction: A small amount of the liquid sample was introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS).
- Ionization: Electron Ionization (EI) was used as the ionization method. The sample molecules were bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.[5][6]
- Mass Analysis: The resulting ions were accelerated and separated based on their mass-tocharge ratio (m/z) by a mass analyzer.
- Detection: An ion detector measured the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy

 Sample Preparation: A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[7]

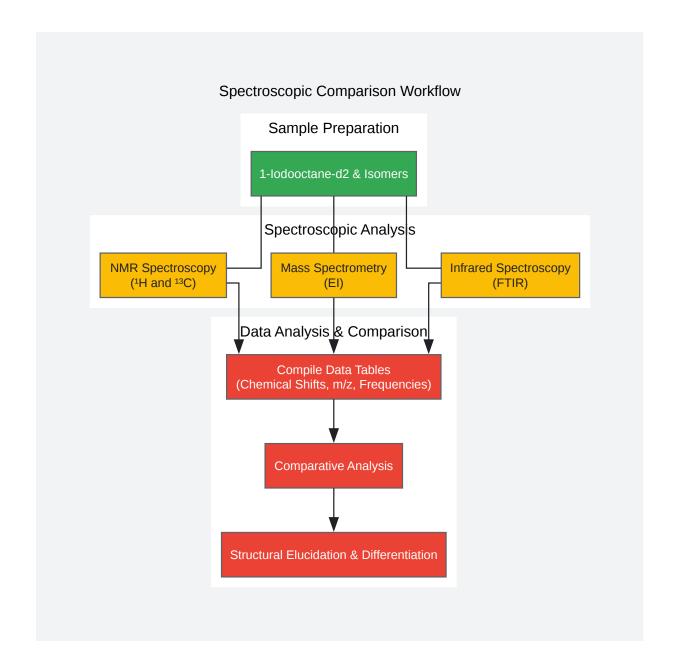


- Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates was acquired first and subtracted from the sample spectrum.[8] The data was collected over the mid-infrared range (typically 4000-400 cm⁻¹).[8]
- Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) was analyzed to identify characteristic absorption bands corresponding to specific molecular vibrations.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic comparison of **1**-iodooctane-d**2** and its isomers.





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Caption: Workflow for the spectroscopic analysis and comparison of iodooctane isomers.

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